

Molecular weight of 2-Chloro-6-methylpyridine-4-carbonyl chloride

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyridine-4-carbonyl chloride

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An In-Depth Technical Guide to **2-Chloro-6-methylpyridine-4-carbonyl chloride**: Synthesis, Reactivity, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6-methylpyridine-4-carbonyl chloride** (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated protocol for its synthesis, and its application as a key intermediate. We will explore the causality behind experimental choices, focusing on the compound's reactivity in nucleophilic acyl substitution reactions. A specific application in the synthesis of a potential therapeutic agent for diabetes, as documented in patent literature, is detailed to illustrate its significance in medicinal chemistry. The guide includes essential characterization data, safety protocols, and visual workflows to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

2-Chloro-6-methylpyridine-4-carbonyl chloride is a bifunctional molecule featuring a pyridine core substituted with a chloro group, a methyl group, and a highly reactive acyl chloride moiety. This unique arrangement of functional groups makes it an invaluable reagent

for introducing the 2-chloro-6-methylpyridine scaffold into larger, more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2]

The acyl chloride group serves as a potent electrophile, primed for reaction with a wide array of nucleophiles, while the chloro- and methyl-substituted pyridine ring provides a stable, aromatic core that can influence the biological activity and pharmacokinetic properties of the final compound.

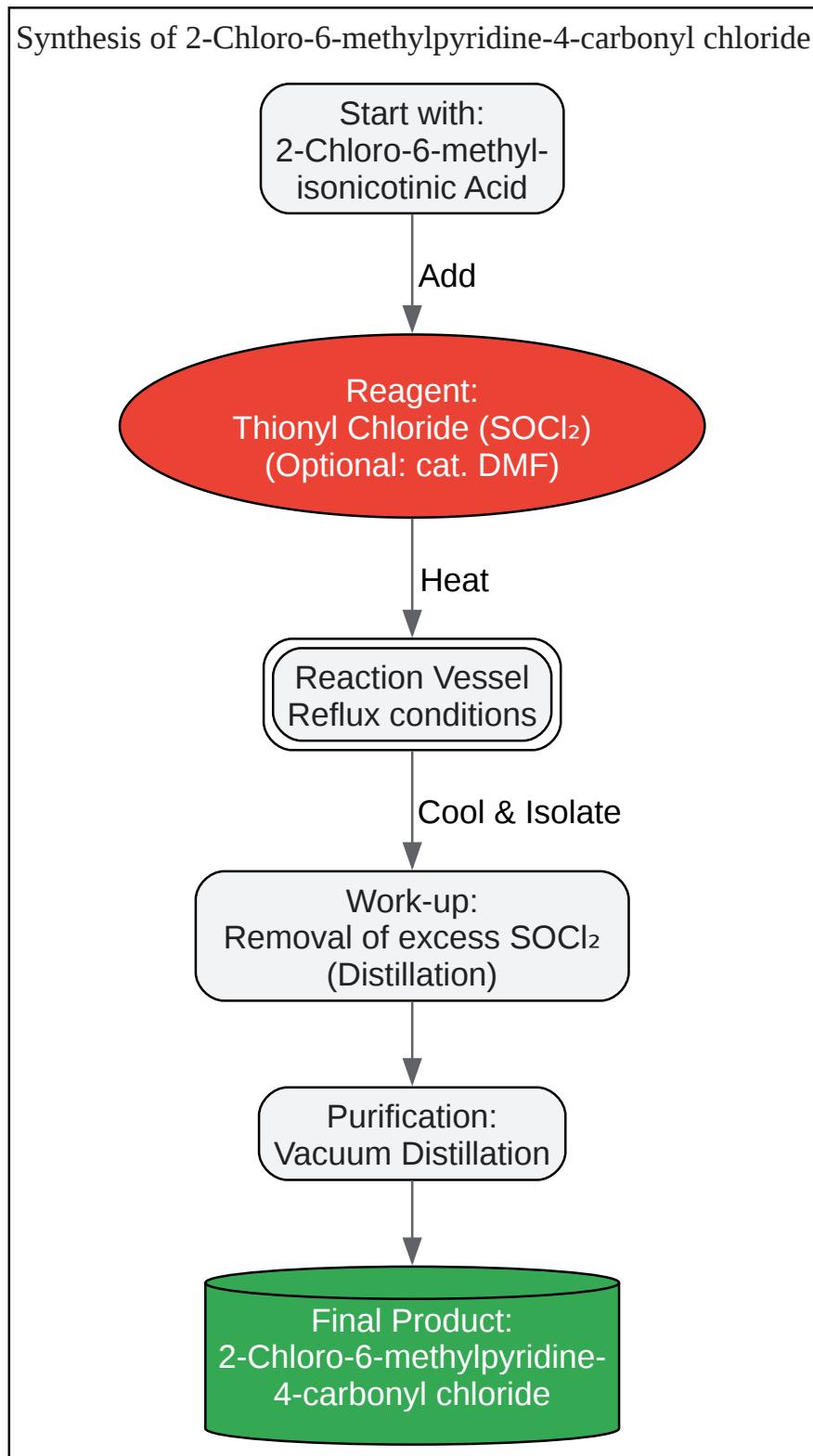
Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | - |
| Synonym(s) | 2-Chloro-6-methylisonicotinoyl chloride | |
| CAS Number | 26413-58-1 | |
| Molecular Formula | C ₇ H ₅ Cl ₂ NO | |
| Molecular Weight | 190.03 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.361 g/mL at 25 °C | |
| Boiling Point | 80-85 °C at 3-4 mmHg | |
| Refractive Index | n _{20/D} 1.5555 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |

Synthesis and Purification

The most direct and industrially scalable synthesis of **2-Chloro-6-methylpyridine-4-carbonyl chloride** involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Synthesis Workflow



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Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group. The reaction with thionyl chloride transforms it into a highly reactive chlorosulfite intermediate, which readily decomposes upon nucleophilic attack by a chloride ion. The thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases that escape the reaction mixture, shifting the equilibrium toward the product.

Detailed Experimental Protocol

Objective: To synthesize **2-Chloro-6-methylpyridine-4-carbonyl chloride** from 2-chloro-6-methylisonicotinic acid.

Materials:

- 2-chloro-6-methylisonicotinic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (2.0 - 3.0 eq)
- Anhydrous toluene or dichloromethane (as solvent)
- A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

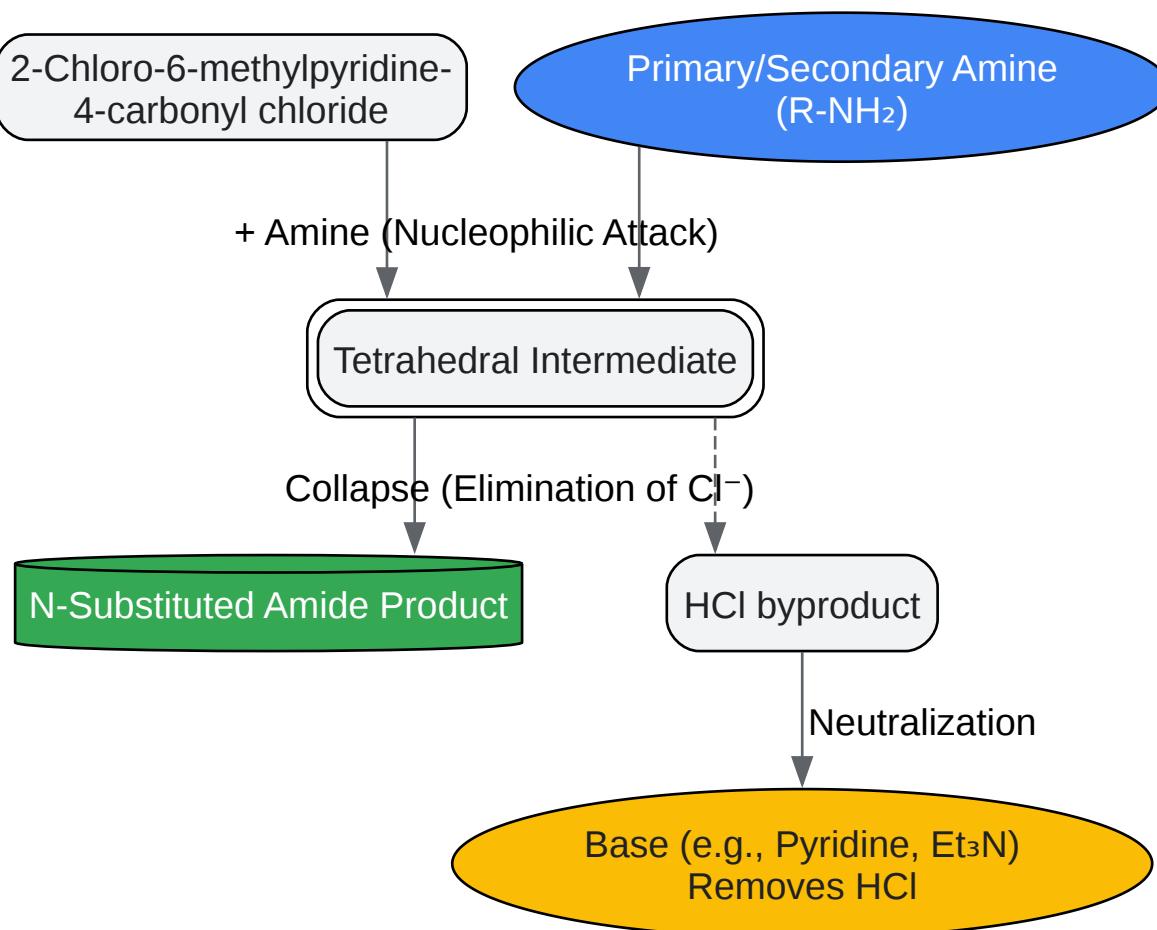
- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO_2), add 2-chloro-6-methylisonicotinic acid.
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or dichloromethane to create a slurry. Slowly add thionyl chloride (2-3 equivalents) to the mixture at room temperature. A catalytic drop of DMF can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

- Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Causality Note: It is critical to remove all excess thionyl chloride as its boiling point is close to that of the product under atmospheric pressure.
- Purification: The crude residue is purified by vacuum distillation (reported boiling point is 80-85 °C at 3-4 mmHg) to yield the pure **2-Chloro-6-methylpyridine-4-carbonyl chloride** as a colorless liquid.

Chemical Reactivity and Amide Bond Formation

The primary utility of **2-Chloro-6-methylpyridine-4-carbonyl chloride** stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.

Reaction Mechanism: Amide Formation



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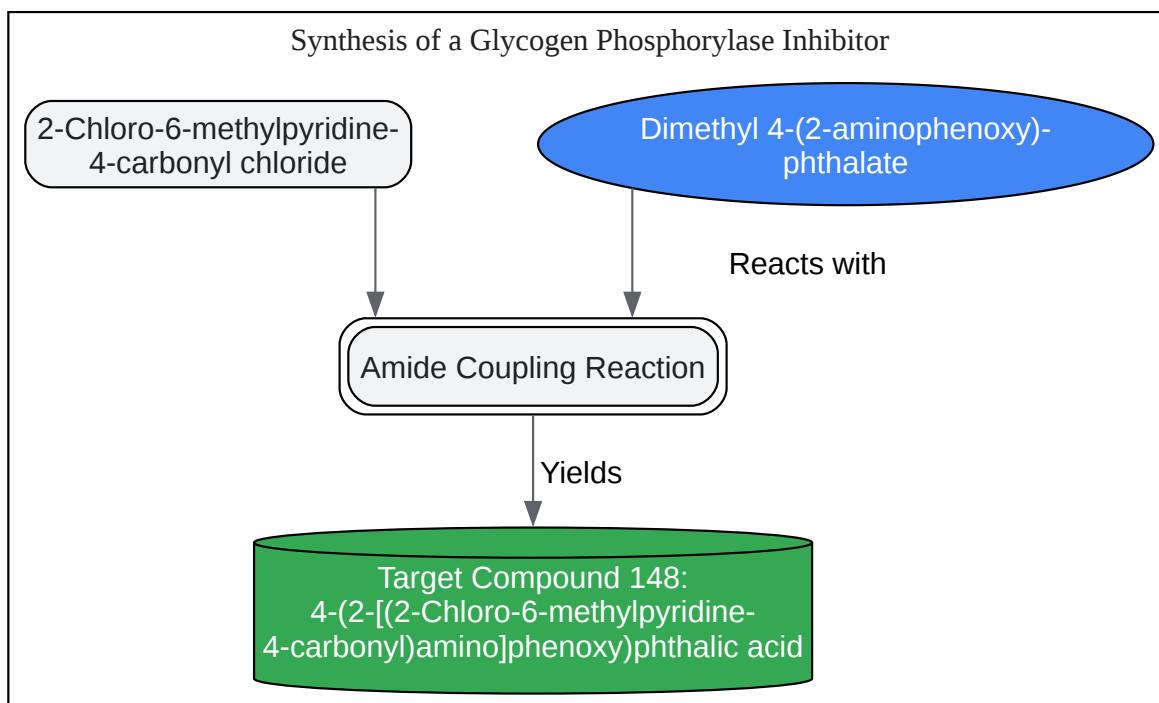
Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct generated, preventing the protonation and deactivation of the amine nucleophile.

Application in Drug Discovery: A Case Study

The utility of this reagent is exemplified in the patent literature. Specifically, patent WO2001023347A1 describes the use of **2-Chloro-6-methylpyridine-4-carbonyl chloride** in the synthesis of novel aromatic compounds designed as glycogen phosphorylase inhibitors for the potential treatment of diabetes.^[1]

Synthetic Application Workflow



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Caption: Use of the title compound in a patented drug discovery pathway.

Protocol for Amide Synthesis (Representative)

Objective: To synthesize 4-(2-[(2-Chloro-6-methylpyridine-4-carbonyl)amino]phenoxy)phthalic acid via amide coupling.

Materials:

- **2-Chloro-6-methylpyridine-4-carbonyl chloride** (1.0 eq)
- Dimethyl 4-(2-aminophenoxy)phthalate (1.0 eq)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et_3N) or Pyridine (1.1 eq)

Procedure:

- Preparation: Dissolve dimethyl 4-(2-aminophenoxy)phthalate in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.1 eq).
- Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of **2-Chloro-6-methylpyridine-4-carbonyl chloride** (1.0 eq) in DCM dropwise.
- Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the desired product. The final diester product can then be hydrolyzed to the target diacid.[\[1\]](#)

Compound Characterization Data

A thorough search of public scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) for **2-Chloro-6-methylpyridine-4-carbonyl chloride**. This indicates that while the compound is used as a synthetic intermediate, its full characterization data has not been widely published. For the benefit of researchers, predicted NMR data is provided below as a reference baseline.

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment & Rationale |
|-----------------|--------------------------------|--------------|---|
| ¹ H | ~2.65 | Singlet (s) | -CH ₃ : Methyl protons adjacent to the nitrogen and chloro-substituted carbon. |
| ¹ H | ~7.80 | Singlet (s) | H-3: Aromatic proton on the pyridine ring, deshielded by adjacent chloro and carbonyl groups. |
| ¹ H | ~7.95 | Singlet (s) | H-5: Aromatic proton on the pyridine ring, deshielded by the adjacent carbonyl group. |
| ¹³ C | ~24.5 | - | -CH ₃ : Methyl carbon. |
| ¹³ C | ~125.0 | - | C-3 / C-5: Aromatic carbons bearing protons. |
| ¹³ C | ~145.0 | - | C-4: Aromatic carbon attached to the carbonyl group, highly deshielded. |
| ¹³ C | ~152.0 | - | C-2: Aromatic carbon bearing the chloro substituent. |
| ¹³ C | ~161.0 | - | C-6: Aromatic carbon bearing the methyl group. |
| ¹³ C | ~167.5 | - | -C(O)Cl: Carbonyl carbon, highly |

deshielded due to bonding with two electronegative atoms (O and Cl).

Note: These are predicted values. Actual experimental values may vary.

Safety and Handling

As an acyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |
|-----------|-------------|--|
| GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Handling Precautions:

- Handle only in a well-ventilated chemical fume hood.
- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Keep away from moisture and water, as it will hydrolyze to the corresponding carboxylic acid and release corrosive HCl gas.
- Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended storage: 0-8 °C).

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- 2. NO20072173L - Process for Preparation of 4- {4 - [{[4-Chloro-3- (trifluoromethyl) phenyl] amino} carbonyl] amino} phenoxy} -N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]
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